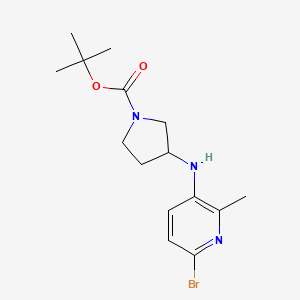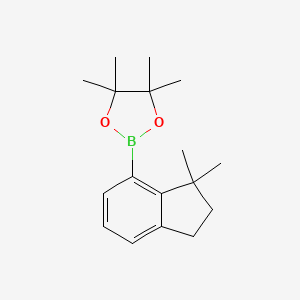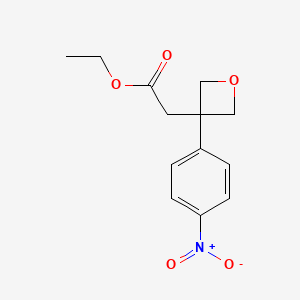
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family.
Méthodes De Préparation
The synthesis of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-fluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Applications De Recherche Scientifique
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe in biological studies to investigate the interaction of oxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The fluoropyridinyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The oxazole ring structure contributes to the compound’s stability and bioavailability, making it an effective agent in various biological processes .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 2-(pyridin-2-yl)oxazole-4-carboxylate: This compound lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
Macrooxazoles: These are oxazole derivatives with different substituents, which can exhibit varying degrees of antimicrobial and cytotoxic activities.
This compound stands out due to the presence of the fluoropyridinyl group, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H9FN2O3 |
|---|---|
Poids moléculaire |
236.20 g/mol |
Nom IUPAC |
ethyl 2-(2-fluoropyridin-4-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9FN2O3/c1-2-16-11(15)8-6-17-10(14-8)7-3-4-13-9(12)5-7/h3-6H,2H2,1H3 |
Clé InChI |
XCIVHWRXSWUXMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)




![Ethyl6-{4-[allyl(benzylsulfonyl)carbamoyl]piperidin-1-yl}-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13927540.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B13927550.png)

![7-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B13927554.png)

